molecular formula C22H32N2O16 B1147983 EDTA, AM CAS No. 162303-59-5

EDTA, AM

Cat. No.: B1147983
CAS No.: 162303-59-5
M. Wt: 580.49
InChI Key:
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Description

Ethylenediaminetetraacetic acid acetoxymethyl ester, commonly known as EDTA acetoxymethyl ester, is a derivative of ethylenediaminetetraacetic acid. This compound is a membrane-permeable form of ethylenediaminetetraacetic acid, which is a well-known chelating agent. Ethylenediaminetetraacetic acid acetoxymethyl ester is used to isolate metal ions within cells by releasing the active ligand ethylenediaminetetraacetic acid once internalized .

Scientific Research Applications

Ethylenediaminetetraacetic acid acetoxymethyl ester is widely used in scientific research due to its ability to permeate cell membranes and release ethylenediaminetetraacetic acid intracellularly. Some of its applications include:

Mechanism of Action

Once internalized, cytoplasmic esterase decomposes AM esters, releasing the active ligand EDTA, which isolates metal ions within the cell . EDTA-AM induces an arrest of mitotic progression and chromosome decondensation . EDTA chelates divalent and trivalent ions such as magnesium, zinc, and calcium . The chelate is excreted in the urine, reducing concentrations of these ions in the blood .

Safety and Hazards

EDTA is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause serious eye irritation and may cause damage to organs through prolonged or repeated exposure . It is harmful if swallowed or inhaled . Users are advised to wear personal protective equipment and avoid contact with skin, eyes, or clothing .

Future Directions

EDTA-AM has been shown to induce an arrest of mitotic progression and chromosome decondensation . This suggests potential applications in the study of cell division and chromosomal structure. Additionally, increasing the pH of EDTA-containing solutions may improve their effectiveness as DNA preservatives .

Relevant Papers

Several papers have been published on the topic of EDTA. One paper discusses the use of EDTA as a preservative of high molecular weight DNA in biological samples . Another paper discusses the potential of EDTA as a selective inhibitor against dNTP hydrolyzing enzymes . These papers provide valuable insights into the diverse applications and potential future directions of EDTA research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethylenediaminetetraacetic acid acetoxymethyl ester is synthesized by esterifying ethylenediaminetetraacetic acid with acetoxymethyl groups. The reaction typically involves the use of acetoxymethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds .

Industrial Production Methods

Industrial production of ethylenediaminetetraacetic acid acetoxymethyl ester follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Ethylenediaminetetraacetic acid acetoxymethyl ester undergoes hydrolysis to release ethylenediaminetetraacetic acid within cells. This hydrolysis is catalyzed by cytoplasmic esterases. The released ethylenediaminetetraacetic acid can then chelate metal ions, forming stable complexes .

Common Reagents and Conditions

Major Products Formed

The major product formed from the hydrolysis of ethylenediaminetetraacetic acid acetoxymethyl ester is ethylenediaminetetraacetic acid, which then forms stable metal-ion complexes .

Comparison with Similar Compounds

Ethylenediaminetetraacetic acid acetoxymethyl ester is unique due to its membrane-permeable nature, allowing it to deliver ethylenediaminetetraacetic acid intracellularly. Similar compounds include:

Ethylenediaminetetraacetic acid acetoxymethyl ester stands out due to its ability to deliver ethylenediaminetetraacetic acid directly into cells, making it a valuable tool in research and therapeutic applications .

Properties

CAS No.

162303-59-5

Molecular Formula

C22H32N2O16

Molecular Weight

580.49

Origin of Product

United States

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